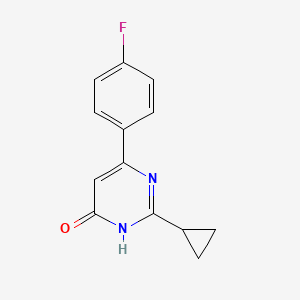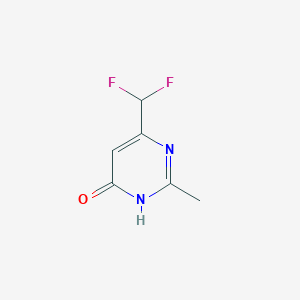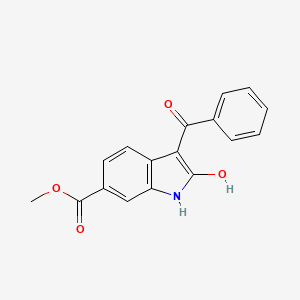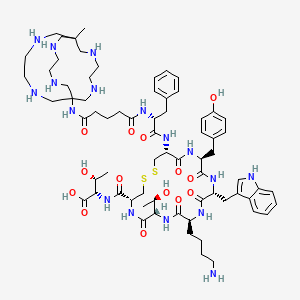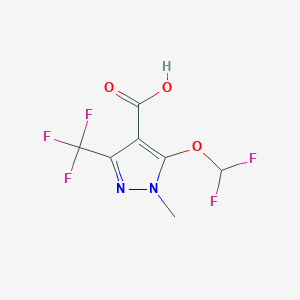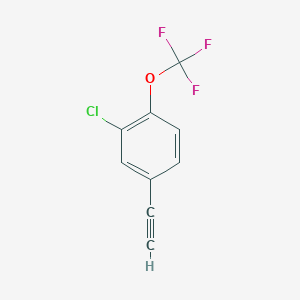
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Trifluoromethoxylation
The use of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene in trifluoromethoxylation is demonstrated in the preparation of an isolable pyridinium trifluoromethoxide salt. This salt serves as an effective source for SN2 reactions to form trifluoromethyl ethers, expanding the scope of trifluoromethoxylation in organic synthesis (Duran-Camacho et al., 2021).
2. Aryne Route to Naphthalenes
Research shows that 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene is instrumental in generating 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene. These arynes can be used in [4+2] cycloadditions with furan to produce naphthalenes, showcasing its utility in complex organic syntheses (Schlosser & Castagnetti, 2001).
3. Electrochromic Metal Complex Nanosheets
The compound is a key component in the synthesis of electrochromic metal complex nanosheets. These nanosheets undergo reversible redox reactions accompanied by distinct color changes, demonstrating applications in electrochromic devices (Takada et al., 2015).
4. Sensor for Explosives
In the development of sensors, 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene contributes to the synthesis of PtII6 nanoscopic cages. These structures exhibit fluorescence quenching in response to picric acid, a component in explosives, suggesting their potential as selective sensors for explosives detection (Samanta & Mukherjee, 2013).
5. Photopatterned and Explosive Detection Polymers
This compound plays a role in the polymerization of molecules displaying aggregation-induced emission, useful in fluorescent photopatterning and optical limiting. Additionally, these polymers can be used for explosive detection due to their fluorescence quenching properties when exposed to specific chemicals (Hu et al., 2012).
Propiedades
IUPAC Name |
2-chloro-4-ethynyl-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTVVABHLUTPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



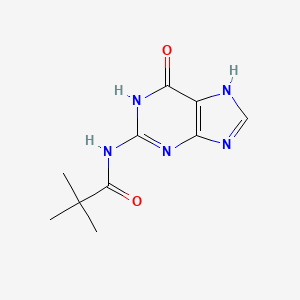
![7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1436772.png)
![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)
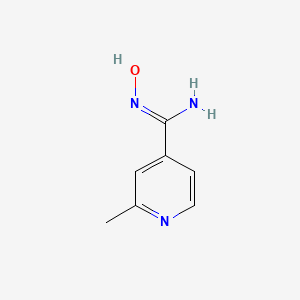
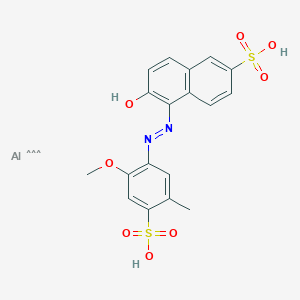
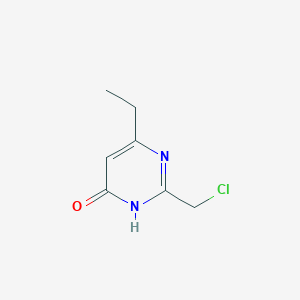
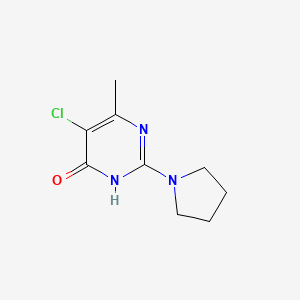
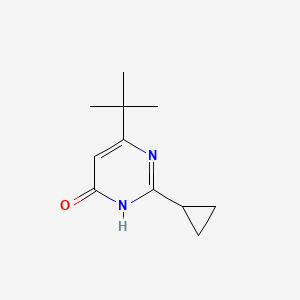
![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)
